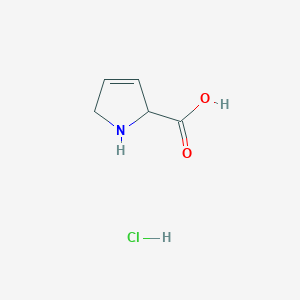

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride

Description

Chemical Name: (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride CAS No.: 201469-31-0 Molecular Formula: C₅H₈ClNO₂ Molecular Weight: 149.58 g/mol Storage: Requires storage under inert atmosphere at 2–8°C . Safety: Hazard code R22 (harmful if swallowed); GHS warnings include skin/eye irritation .

This compound is a chiral pyrroline derivative with a carboxylic acid group and a hydrochloride salt.

Properties

IUPAC Name |

2,5-dihydro-1H-pyrrole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-5(8)4-2-1-3-6-4;/h1-2,4,6H,3H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBONQQTYSBKKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the oxidation of pyrrole to obtain pyrrole-2,5-dicarboxylic acid, followed by acidification to yield the desired compound . Another method includes the ring-closing metathesis (RCM) of N-Boc-di-allylamine, followed by directed alkoxycarbonylation and enzymatic kinetic resolution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to pyrrole-2,5-dicarboxylic acid.

Reduction: Formation of reduced derivatives.

Substitution: Reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-dicarboxylic acid, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 149.57 g/mol. Its structure features a five-membered pyrrole ring with a carboxylic acid functional group, which enhances its solubility and reactivity. The compound's chirality is significant for asymmetric synthesis, allowing for the creation of biologically active derivatives .

Chemistry

In the field of chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can undergo various chemical reactions including:

- Oxidation : Conversion to pyrrole-2,5-dicarboxylic acid.

- Reduction : Formation of reduced derivatives.

- Substitution : Reactions with electrophiles and nucleophiles under acidic or basic conditions.

These reactions are crucial for developing new chemical entities in pharmaceutical research.

Biology

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been explored for its potential role in:

- Antimicrobial Activity : Recent studies have shown that it can inhibit quorum sensing in Pseudomonas aeruginosa, a pathogen known for antibiotic resistance. For instance, a study demonstrated that the compound reduced virulence factors such as pyocyanin and rhamnolipid at concentrations between 0.50 mg/mL to 1.00 mg/mL without affecting bacterial growth.

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing key biochemical pathways .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : It serves as a precursor for developing new drugs targeting various diseases due to its ability to form derivatives with enhanced biological activity .

- Therapeutic Applications : Its unique properties make it suitable for exploring treatments in various medical fields, particularly in developing antimicrobial agents and other therapeutics.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. It plays a role in:

- Chemical Manufacturing : Used as an intermediate in synthesizing various chemical products.

- Material Science : Its properties contribute to developing new materials with specific functionalities.

Case Study 1: Antimicrobial Properties

A notable case study involved the use of this compound against Pseudomonas aeruginosa. The study demonstrated significant inhibition of quorum sensing mechanisms at specific concentrations, highlighting its potential as an antimicrobial agent. This finding opens avenues for further research into its application in treating resistant bacterial infections.

Case Study 2: Drug Development

In another study focused on drug-resistant tuberculosis, researchers explored the efficacy of this compound as part of a novel therapeutic regimen. The results indicated promising activity against resistant strains, suggesting that it could be developed into a new class of anti-tuberculosis agents .

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrole and Pyrroline Derivatives

a) 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

- Examples : 5-Chloro-, 5-methoxy-, and unsubstituted variants (e.g., 10a–c in ).

- Key Differences: Structure: Incorporation of a pyridine ring fused to pyrrole, increasing aromaticity and rigidity compared to the target compound’s non-aromatic pyrroline ring. Synthesis Yields: Higher yields (95% for unsubstituted vs. 71–80% for substituted derivatives) suggest greater stability of the parent structure .

- Applications : Used as intermediates in heterocyclic drug synthesis, leveraging their aromaticity for π-π interactions in target binding.

b) 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₈H₁₂ClNO₃ (estimated from ).

- Molecular Weight: 183.13 g/mol, higher than the target compound (149.58 g/mol) .

Enantiomeric and Salt Forms

a) (R)-2,5-Dihydro-1H-pyrrole-2-carboxylic Acid

- CAS No.: 4043-88-3 (free acid, ).

- Key Differences :

- Cost : Priced at €858/1g (), reflecting synthetic complexity for enantiopure forms.

b) 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride

Hydrochloride Salts of Alkaloids

a) Berberine Hydrochloride and Jatrorrhizine Hydrochloride

Table 1: Key Properties of Selected Analogs

Biological Activity

2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, a chiral compound, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered pyrrole ring with a carboxylic acid functional group, which enhances its solubility and reactivity in biological systems. Its chirality is significant for asymmetric synthesis, enabling the creation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an inhibitor or activator of specific enzymes or receptors, influencing key biochemical pathways. The precise molecular interactions depend on the application context.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against Pseudomonas aeruginosa , a pathogen known for its antibiotic resistance. The compound acts by inhibiting quorum sensing (QS), a mechanism that bacteria use to regulate gene expression in response to population density.

- Case Study : In a study involving the endophytic fungus Perenniporia tephropora, the compound PT22 (related to 1H-pyrrole-2,5-dicarboxylic acid) demonstrated significant QS inhibitory activity. At concentrations of 0.50 mg/mL to 1.00 mg/mL, it reduced virulence factors such as pyocyanin and rhamnolipid while inhibiting biofilm formation without affecting bacterial growth .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in various experimental models. Its structural properties may contribute to anti-inflammatory effects by interfering with signaling pathways involved in inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrole-2-carboxylic acid | Pyrrole derivative | Antimicrobial and anti-inflammatory properties |

| 2,5-Dihydropyrrole | Pyrrole derivative | Limited biological data available |

| 1H-Pyrrole-2,5-dicarboxylic acid | Dicarboxylic acid | QS inhibitor against Pseudomonas aeruginosa |

Synthesis and Functionalization

Research has focused on synthesizing derivatives of this compound for enhanced biological activity. For instance, the synthesis pathways often involve ring-closing metathesis and enzymatic kinetic resolution techniques .

In Vivo Studies

In vivo studies have demonstrated that compounds derived from this compound can improve survival rates in infection models. For example, when combined with conventional antibiotics like gentamicin or piperacillin, these compounds showed enhanced efficacy against biofilm-associated infections .

Q & A

Q. What synthetic methodologies are most effective for preparing 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of precursor amines or hydroxyl-pyrrolidine derivatives under acidic conditions. For example, analogous pyrrolidinone derivatives (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) are synthesized using base-assisted cyclization of substituted amines or hydroxy intermediates . For the hydrochloride salt, post-synthetic treatment with HCl in a polar solvent (e.g., ethanol or water) is critical. Purity optimization involves recrystallization from ethanol/water mixtures and characterization via 1H/13C NMR (to confirm the absence of tautomers) and HPLC (≥95% purity threshold).

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-spectroscopic approach:

- 1H/13C NMR : Confirm the presence of characteristic peaks (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm, carboxylic acid proton at δ 10–12 ppm).

- FTIR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H vibrations at ~3300 cm⁻¹ .

- HRMS : Verify molecular ion [M+H]+ with <2 ppm error.

- Melting Point : Compare observed mp (e.g., 138–140°C for related compounds) to literature values to detect impurities .

Reference: Analytical protocols from pyrrolidinone characterization .

Q. What stability considerations are critical for storing this compound in research settings?

Methodological Answer: The hydrochloride salt is hygroscopic and prone to decomposition under prolonged exposure to light or humidity. Store in amber vials with desiccants (e.g., silica gel) at –20°C . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC to detect degradation products (e.g., free carboxylic acid or pyrrolidine derivatives).

Advanced Research Questions

Q. How can functionalization of the pyrrolidine ring impact the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: Substituents at the 3- or 5-position (e.g., aryl or alkyl groups) modulate electronic and steric properties. For example:

- Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity at the carboxylic acid moiety, facilitating amide bond formation.

- Bulkier substituents reduce ring flexibility, affecting binding affinity in enzyme inhibition assays.

Use Sonogashira coupling or Mitsunobu reactions for regioselective modifications, validated by 2D NMR (COSY, HSQC) .

Reference: Functionalization strategies for pyrrolidine derivatives .

Q. What mechanistic insights explain contradictory data in cyclization reactions for pyrrolidine derivatives?

Methodological Answer: Discrepancies in cyclization yields (e.g., 46% vs. 63% in similar syntheses) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF) favor intramolecular cyclization but may promote side reactions.

- Acid/base catalysis : Base-assisted pathways (e.g., KOH) vs. acid-mediated routes (HCl) lead to different intermediates.

Use DFT calculations to model transition states and kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Reference: Cyclization mechanisms in pyrrolidinone synthesis .

Q. How can researchers address solubility challenges in biological assays involving this compound?

Methodological Answer: The hydrochloride salt’s solubility varies with pH:

- Aqueous buffers (pH 4–6) : Maximize solubility via protonation of the pyrrolidine nitrogen.

- DMSO stocks : Prepare 10 mM solutions for cell-based assays, but validate stability via LC-MS to detect hydrolysis byproducts.

For in vivo studies, consider prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Reference: Solubility optimization for pyrrole-carboxylic acids .

Q. What analytical techniques are recommended for quantifying trace impurities in bulk synthesis?

Methodological Answer:

- LC-MS/MS : Detect and quantify impurities at <0.1% levels (e.g., unreacted amines or dimerization byproducts).

- Ion Chromatography : Monitor residual chloride ions from the hydrochloride salt formation.

- XRD : Confirm crystalline phase purity and identify polymorphs affecting bioavailability .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.

Q. How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.